phthalazin-1(4H)-one

PARP inhibitor Isoform selectivity Cancer therapy

Phthalazin-1(4H)-one (CAS 20055-18-9) is a fused diaza-heterocyclic scaffold (C8H6N2O, MW 146.15) comprising a benzene ring fused to a pyridazinone moiety. This core has been extensively leveraged in medicinal chemistry as a privileged pharmacophore for the development of PARP inhibitors (e.g., olaparib), PDE4 inhibitors, and anticancer agents.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B11780251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephthalazin-1(4H)-one
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N=N1
InChIInChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-4H,5H2
InChIKeyPJGUQHIOVMLABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalazin-1(4H)-one: Core Scaffold Procurement Guide for PARP, PDE, and Kinase Inhibitor Development


Phthalazin-1(4H)-one (CAS 20055-18-9) is a fused diaza-heterocyclic scaffold (C8H6N2O, MW 146.15) comprising a benzene ring fused to a pyridazinone moiety. This core has been extensively leveraged in medicinal chemistry as a privileged pharmacophore for the development of PARP inhibitors (e.g., olaparib), PDE4 inhibitors, and anticancer agents [1]. Its physicochemical profile includes a calculated logP of -0.7, 1 H-bond donor, and 3 H-bond acceptors, offering favorable drug-like properties for oral bioavailability [2]. Unlike simple pyridazinone analogs, the phthalazinone scaffold provides enhanced conformational constraint and distinct steric interactions at enzyme binding sites, which directly translate to differential target engagement profiles across PARP isoforms and PDE subtypes [3].

Why Phthalazin-1(4H)-one Cannot Be Casually Substituted: Critical Structural Determinants of Isoform Selectivity and Resistance Profile


Generic substitution of phthalazin-1(4H)-one with other diaza-heterocyclic cores (e.g., pyridazinone, quinazolinone) is not pharmacologically neutral. In PDE4 inhibition, phthalazinone derivatives achieve pIC50 values of 7.6–8.4, while corresponding pyridazinone analogs exhibit only moderate PDE4 inhibition (pIC50 = 6.5) and lose PDE4 selectivity by also inhibiting PDE3 (pIC50 = 6.6) [1]. In the PARP inhibitor class, the phthalazinone scaffold confers a distinct PARP2-favoring selectivity profile, whereas benzimidazole carboxamide derivatives demonstrate PARP1-selective tendencies—a difference that directly impacts clinical efficacy and toxicity in BRCA-mutant cancers [2]. Furthermore, certain phthalazinone derivatives (e.g., YCH1899) retain nanomolar potency against olaparib- and talazoparib-resistant cells (IC50 = 0.89–1.13 nM), while many non-phthalazinone PARPi show complete loss of activity in resistant models [3]. The scaffold's C4 position also enables modular derivatization for dual-targeting strategies (PARP-1/HDAC-1, PARP-1/TOPO-I) that are not readily accessible with alternative cores [4].

Phthalazin-1(4H)-one Quantitative Differentiation Evidence: Direct Comparative Data Against Pyridazinone, Olaparib, and Other PARP Inhibitor Scaffolds


PARP Isoform Selectivity: Phthalazinone Core Favors PARP2, Whereas Benzimidazole Carboxamide Favors PARP1

In a systematic cellular target engagement study of 27 PARP inhibitors using duplexed CeTEAM biosensors, phthalazinone-based inhibitors (exemplified by olaparib) demonstrated a clear PARP2-favoring selectivity profile, whereas benzimidazole carboxamide derivatives (e.g., niraparib) showed PARP1-selective tendencies. Most PARPi, including the next-generation drug senaparib, were equipotent for both PARP1 and PARP2 [1]. This scaffold-intrinsic selectivity bias has direct implications for therapeutic window and hematological toxicity, as PARP2 inhibition is associated with distinct adverse effect profiles [2].

PARP inhibitor Isoform selectivity Cancer therapy

PDE4 Inhibition: Phthalazinone Core Delivers Potent and Selective PDE4 Inhibition, Pyridazinone Lacks Selectivity

In a direct head-to-head comparison of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones and 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones, the phthalazinone derivatives (cis-hexahydrophthalazinones and tetrahydro analogues) showed potent PDE4 inhibition with pIC50 values of 7.6–8.4 (IC50 ≈ 4–25 nM). In contrast, the pyridazinone analog 3b exhibited only moderate PDE4 inhibition (pIC50 = 6.5) and also inhibited PDE3 (pIC50 = 6.6), indicating a loss of selectivity [1]. Molecular modeling confirmed that the cis-fused cyclohexane/cyclohexene rings of phthalazinones occupy a unique spatial region in the PDE4 binding site not accessible to pyridazinones, accounting for the selectivity difference [2].

PDE4 inhibitor Anti-inflammatory Selectivity

PARP-1 Inhibitory Potency: Optimized Phthalazinone Derivatives Achieve Sub-Nanomolar IC50, Outperforming Olaparib

A series of phthalazinone PARP-1 inhibitors (DLC-1–46) were synthesized and evaluated enzymatically. Compound DLC-1–6 demonstrated IC50 values <0.2 nM against PARP-1, which was superior to the positive control drug olaparib (also a phthalazinone derivative) tested under identical conditions [1]. Additionally, dual PARP-1/HDAC-1 inhibitor DLC-49 exhibited PARP-1 IC50 = 0.53 nM and HDAC-1 IC50 = 17 nM, while DLC-50 showed anti-proliferative activity against MDA-MB-436 cells with IC50 = 0.30 μM [2]. This demonstrates that the phthalazinone core permits potency optimization beyond clinical benchmarks.

PARP-1 inhibitor Anticancer IC50 comparison

Dual PARP-1/TOPO-I Inhibition: Phthalazinone-Thiosemicarbazone Hybrid Achieves 88-Fold PARP-1 Selectivity Over PARP-2

A series of 27 phthalazinone-thiosemicarbazone hybrids were designed as dual PARP-1/TOPO-I inhibitors with molecular weights below 500 g/mol. Compound 6c exhibited PARP-1 inhibition with IC50 = 32.2 ± 3.26 nM and demonstrated an 88-fold selectivity over PARP-2 (IC50 = 2844 ± 111 nM) [1]. Furthermore, 6c inhibited TOPO-I with IC50 = 46.2 ± 3.3 nM, which was 11-fold more potent than the control camptothecin [2]. In the NCI 60 cancer cell line panel, 6c showed broad-spectrum anti-proliferative activity with GI50 values ranging from 1.65 to 5.63 μM [3]. This high PARP-1 selectivity is critical for reducing hematological toxicity associated with PARP-2 inhibition [4].

PARP-1 inhibitor TOPO-I inhibitor Selectivity index

Overcoming Acquired PARP Inhibitor Resistance: YCH1899 Retains Sub-Nanomolar Potency Against Olaparib- and Talazoparib-Resistant Cells

YCH1899, a phthalazin-1(2H)-one derivative, was directly compared with olaparib and talazoparib in drug-resistant cell line models. YCH1899 exhibited distinct anti-proliferative activity against olaparib-resistant cells (IC50 = 0.89 nM) and talazoparib-resistant cells (IC50 = 1.13 nM) [1]. In contrast, the comparator drugs show significant loss of activity in these resistant models. Mechanistic studies revealed that YCH1899 retains sensitivity in cells with BRCA1/2 restoration or 53BP1 loss—common resistance mechanisms to existing PARPi [2]. In vivo, YCH1899 demonstrated dose-dependent anti-tumor activity in olaparib- and talazoparib-resistant cell-derived xenograft models with acceptable rat PK [3].

PARP inhibitor resistance Anticancer Drug-resistant cell lines

PARP14 Inhibition: Phthalazinone-Based Inhibitor Achieves 3.03 nM Potency and Superior In Vivo Efficacy vs RBN-3143 and Upadacitinib

Through structure-based virtual screening and optimization, a phthalazinone-scaffold PARP14 inhibitor was identified with IC50 = 3.03 nM against PARP14 and exceptional selectivity across the PARP family [1]. In a DNCB-induced atopic dermatitis mouse model, this compound significantly attenuated skin lesions and decreased key inflammatory factors (IL-4, IL-13, IgE, IL-17A), demonstrating superior efficacy compared with RBN-3143 (another PARP14 inhibitor) and Upadacitinib (a JAK inhibitor) [2]. The compound also robustly suppressed PARP14-mediated MARylation in cell-based assays [3].

PARP14 inhibitor Atopic dermatitis Inflammatory disease

Phthalazin-1(4H)-one Procurement: High-Value Application Scenarios Backed by Quantitative Evidence


Development of Next-Generation PARP Inhibitors with Defined PARP1 vs PARP2 Selectivity Profiles

Procure phthalazin-1(4H)-one as the starting scaffold for designing PARP inhibitors with tunable PARP1/PARP2 selectivity. As demonstrated in cellular CeTEAM assays, the phthalazinone core intrinsically favors PARP2 engagement, whereas benzimidazole carboxamides favor PARP1 [1]. Optimized phthalazinone-thiosemicarbazone hybrids achieve 88-fold PARP1 selectivity over PARP2 (IC50 = 32.2 nM vs 2844 nM) [2]. This tunability enables development of inhibitors with minimized PARP2-driven hematological toxicity while maintaining PARP1-mediated synthetic lethality in BRCA-mutant cancers.

Selective PDE4 Inhibitor Discovery for Inflammatory and Respiratory Diseases

Use phthalazin-1(4H)-one derivatives as lead scaffolds for selective PDE4 inhibition. In direct comparative enzymology, phthalazinones achieve pIC50 = 7.6–8.4 (4–25 nM) with exclusive PDE4 selectivity, while pyridazinone analogs show only moderate PDE4 inhibition (pIC50 = 6.5) and undesirable PDE3 cross-reactivity (pIC50 = 6.6) [1]. This selectivity advantage translates to reduced cardiovascular side effects (PDE3 inhibition is associated with increased heart rate and arrhythmia risk), making phthalazinone-based PDE4 inhibitors suitable for chronic inflammatory indications including COPD, asthma, and atopic dermatitis.

Overcoming Acquired Resistance to First-Line PARP Inhibitors in BRCA-Mutant Cancers

Deploy phthalazin-1(4H)-one derivatives (e.g., YCH1899) to address clinical PARP inhibitor resistance. YCH1899 retains sub-nanomolar anti-proliferative activity (IC50 = 0.89–1.13 nM) against olaparib- and talazoparib-resistant cell lines, and maintains sensitivity in models with BRCA1/2 restoration or 53BP1 loss [1]. This anti-resistance profile, combined with acceptable rat PK and dose-dependent efficacy in resistant xenografts, positions phthalazinone derivatives as second-line or combination therapeutic candidates for patients who have progressed on current PARPi therapies.

Dual-Targeting Anticancer Agents (PARP-1/HDAC-1 and PARP-1/TOPO-I)

Leverage the phthalazinone core's C4 position for modular derivatization to create dual-target inhibitors. Dual PARP-1/HDAC-1 inhibitor DLC-49 achieves IC50 values of 0.53 nM (PARP-1) and 17 nM (HDAC-1) [1]. Dual PARP-1/TOPO-I inhibitor 6c achieves PARP-1 IC50 = 32.2 nM and TOPO-I IC50 = 46.2 nM (11-fold more potent than camptothecin) [2]. This dual-targeting strategy addresses cancer cell resistance mechanisms and expands therapeutic utility beyond BRCA-mutant indications to broader solid tumor types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for phthalazin-1(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.